molecular formula C12H18N2 B2968386 2-Methyl-3-(piperidin-1-yl)aniline CAS No. 886494-86-6

2-Methyl-3-(piperidin-1-yl)aniline

Cat. No.: B2968386
CAS No.: 886494-86-6
M. Wt: 190.29
InChI Key: WWOCROPCEZGXAL-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2 It features a piperidine ring attached to an aniline moiety, with a methyl group at the second position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-1-yl)aniline typically involves the reaction of 2-methyl-3-nitroaniline with piperidine under reducing conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(piperidin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(piperidin-1-yl)pyridine
  • 2-Methyl-3-(piperidin-1-yl)benzene
  • 2-Methyl-3-(piperidin-1-yl)phenol

Uniqueness

2-Methyl-3-(piperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and aniline moiety makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-methyl-3-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOCROPCEZGXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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